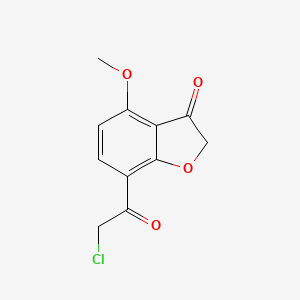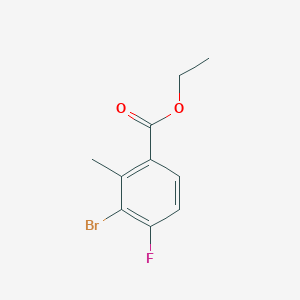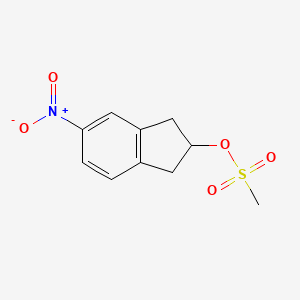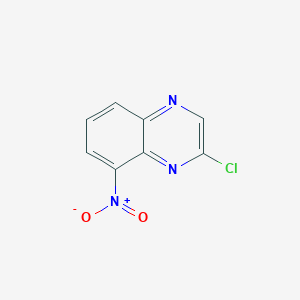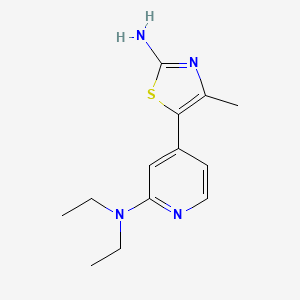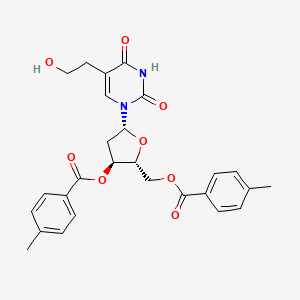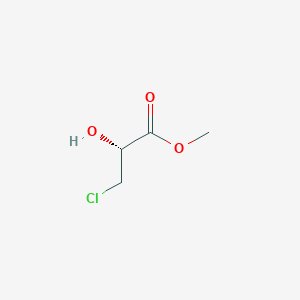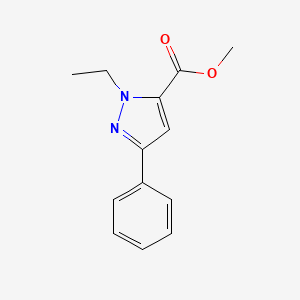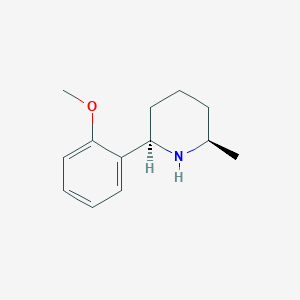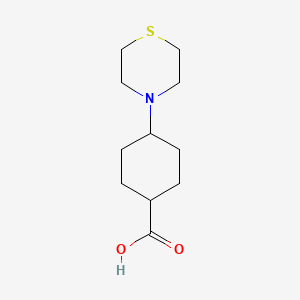
4-Thiomorpholinocyclohexanecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the prominent applications of derivatives of 4-thiomorpholinocyclohexanecarboxylic acid is in antimicrobial research. Kardile and Kalyane (2010) developed thiomorpholine derivatives, including 4-thiomorpholin–4ylbenzoic acid, to explore their antimicrobial potential. These compounds were synthesized using nucleophilic substitution reactions and tested for their antimicrobial activity, indicating their significance in the development of new bioactive molecules with potential applications in modern therapeutics (Kardile & Kalyane, 2010).
Medicinal Chemistry and Drug Development
In medicinal chemistry, thiomorpholine derivatives serve as crucial building blocks. Walker and Rogier (2013) synthesized novel bridged bicyclic thiomorpholines, including compounds related to 4-thiomorpholinocyclohexanecarboxylic acid, which exhibited interesting biological profiles. These heterocycles, synthesized from inexpensive materials through straightforward chemistry, are indicative of the compound's utility in drug development and medicinal research (Walker & Rogier, 2013).
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of thiomorpholine derivatives, including those related to 4-thiomorpholinocyclohexanecarboxylic acid, is extensive. Asinger et al. (1981) detailed the synthesis of various N-substituted thiomorpholine-1,1-dioxides from 1,4-thioxane-1,1-dioxide, exploring reactions with aldehydes, ketones, and other compounds. Such studies highlight the compound's versatility and potential in chemical synthesis and pharmaceutical research (Asinger et al., 1981).
Corrosion Inhibition
Thiomorpholin-4-ylmethyl-phosphonic acid, a derivative of 4-thiomorpholinocyclohexanecarboxylic acid, has been investigated for its corrosion inhibition properties. Amar et al. (2006, 2008) studied its efficiency in inhibiting the corrosion of iron and carbon steel in various environments, demonstrating the compound's potential in material science and industrial applications (Amar et al., 2006) (Amar et al., 2008).
Enzyme Inhibition in Biochemistry
In the field of biochemistry, thiomorpholine derivatives have been explored as enzyme inhibitors. Han et al. (2012) designed and synthesized thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, showcasing the compound's potential in developing treatments for metabolic disorders (Han et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-thiomorpholin-4-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHKWSXLUIZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiomorpholinocyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



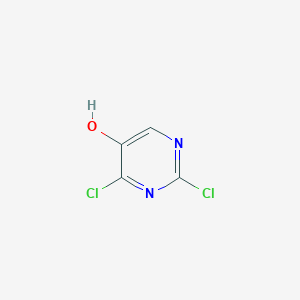
![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)
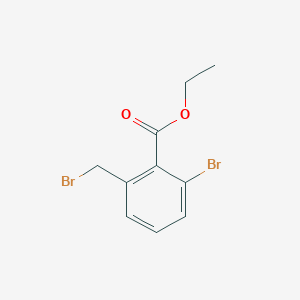
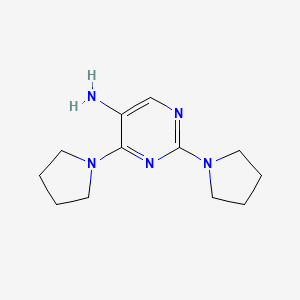
![7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1434635.png)
